1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-
Description
1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- is a derivative of the isoindole-dione scaffold, characterized by a thioether linkage to a 1-acetyl-2-oxopropyl substituent. The acetyl-oxopropylthio group may influence solubility, reactivity, and bioactivity, distinguishing it from other isoindole-dione derivatives .
Properties
IUPAC Name |
2-(2,4-dioxopentan-3-ylsulfanyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-7(15)11(8(2)16)19-14-12(17)9-5-3-4-6-10(9)13(14)18/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQAKQNUXTCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545138 | |
| Record name | 2-[(2,4-Dioxopentan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107552-89-6 | |
| Record name | 2-[(2,4-Dioxopentan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Condensation with Ethanolamine Derivatives
The foundational step in synthesizing isoindole-1,3-dione derivatives involves the condensation of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (4) with primary amines. For instance, ethanolamine or 1-amino-2-propanol reacts with compound 4 in toluene under reflux to form imide intermediates (e.g., compounds 5 and 6). These intermediates are subsequently treated with methanesulfonyl chloride at elevated temperatures (60–80°C) to introduce sulfonyl groups, though this step requires precise stoichiometric control to avoid over-sulfonation.
Key Reaction Parameters:
Thiol Functionalization via Nucleophilic Substitution
Thiol-containing side chains are introduced through nucleophilic substitution reactions. For example, sodium methoxide in methanol deprotonates thiols, enabling their reaction with brominated isoindole intermediates. In one protocol, 2-mercaptoethanol reacts with a bromoethyl isoindole derivative in dimethylformamide (DMF) at 50°C for 6 hours, yielding thioether-linked products with 73% efficiency. This method is favored for its compatibility with diverse thiols, including fluorinated and heterocyclic variants.
Thiol-Ene Coupling Strategies
Radical-Mediated Thiol-Ene Reactions
Radical initiators such as azobisisobutyronitrile (AIBN) facilitate the addition of thiols to alkenes on the isoindole backbone. A notable example involves reacting 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanethiol with a vinyl-substituted isoindole precursor. The reaction proceeds at 70°C under nitrogen atmosphere, achieving 95% yield within 1 hour. This method is highly efficient for incorporating perfluorinated chains, which enhance the compound’s hydrophobicity.
Optimized Conditions:
Michael Addition with Thiols
Michael acceptors such as acrylate-functionalized isoindoles undergo thiol additions under mild conditions. For instance, 2-thiazoline-2-thiol reacts with an acrylate intermediate in DMF at room temperature, producing the target compound in 55% yield after 24 hours. While slower than radical methods, this approach avoids radical side reactions and is suitable for acid-sensitive substrates.
Acetylation and Post-Functionalization
Acetylation of Thiol Intermediates
The acetyl-2-oxopropyl group is introduced via acetylation of a thiolated precursor. In a representative procedure, the thiol intermediate is treated with acetyl chloride in the presence of triethylamine as a base. The reaction occurs in tetrahydrofuran (THF) at 0°C to prevent overheating, yielding the acetylated product in 82% yield after purification.
Critical Parameters:
Enzymatic Acetylation
Recent advances employ lipases (e.g., Candida antarctica lipase B) for regioselective acetylation. This method selectively acetylates the oxopropyl group without affecting the isoindole core, achieving 78% yield in phosphate buffer at pH 7.0. While environmentally friendly, enzymatic methods require longer reaction times (48 hours) and specialized equipment.
Patent-Based Industrial Syntheses
Phthalimide Salt Alkylation
A patented method (WO2006031179A1) involves reacting (R)-3-chloro-1,2-propanediol with potassium phthalimide in methanol at 60–80°C for 5–20 hours. The resulting alkoxy intermediate is then acetylated using trimethylorthoacetate and acetyl chloride, yielding the final product in 89% overall yield. This scalable process is optimized for industrial production, with a emphasis on cost-effective reagents and minimal purification steps.
Industrial Protocol Summary:
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | K phthalimide, MeOH, 70°C, 12 hours | 75% |
| Acetylation | Trimethylorthoacetate, AcCl, 24 hours | 95% |
| Hydrolysis | NaOH, H2O/EtOH, 2 hours | 98% |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups onto the isoindole core.
Scientific Research Applications
Chemistry
1H-Isoindole-1,3(2H)-dione serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions. Notably:
- Oxidation can yield sulfoxides or sulfones.
- Reduction can convert carbonyl groups to alcohols or amines.
- Substitution can introduce different functional groups onto the isoindole core.
Biology
Research into the biological activities of derivatives of this compound has shown promising results:
- A study identified several derivatives with significant cyclooxygenase (COX) inhibitory activity, with some compounds exhibiting better inhibition than meloxicam .
- The compounds demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), indicating potential use in oxidative stress-related conditions .
Medicine
The therapeutic potential of 1H-Isoindole-1,3(2H)-dione is being explored for various diseases:
- Recent studies have highlighted its anticancer properties, where derivatives showed antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116 .
- The compounds also exhibited antimicrobial effects against both Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic therapies .
Industry
In industrial applications, this compound is used in developing new materials with unique properties:
- Its derivatives are being investigated for their potential in imaging applications due to their fluorescence properties.
Case Study 1: Anticancer Activity
A recent study synthesized several new derivatives of isoindole-1,3(2H)-dione that were evaluated for their anticancer properties. The results indicated that specific compounds induced apoptosis in cancer cells while showing minimal cytotoxicity at therapeutic concentrations .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of isoindole derivatives. Compounds exhibited significant inhibition zones comparable to standard antibiotics like gentamicin against various microbial strains . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The isoindole-dione core is a versatile scaffold modified via substitutions to achieve diverse biological activities. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Antioxidant Activity : Derivatives like 1a (quinazolinyl-linked) and 1b (thiophene-linked) exhibit strong antioxidant properties, with molecular docking studies showing binding affinities of -9.2 kcal/mol and -8.7 kcal/mol, respectively, to peroxiredoxin 2. The target compound’s acetyl-oxopropylthio group may similarly target redox enzymes but requires empirical validation .
Agrochemical Utility : Folpet’s trichloromethylthio group confers potent antifungal activity, contrasting with the target compound’s acetyl-oxopropylthio group, which lacks documented pesticidal use .
Pharmacokinetic Profiles : Piperazinyl derivatives (e.g., C17H21N3O4) demonstrate enhanced solubility and CNS penetration due to hydrophilic substituents, whereas pyrimidinyl analogs (C16H17N5O3) may exhibit nucleoside mimicry .
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- is part of this class and has shown promising pharmacological properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- can be represented as follows:
This compound features a thioether group and an acetyl moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that isoindole derivatives exhibit significant antimicrobial properties. A study reported that various isoindole-1,3(2H)-dione derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to standard antibiotics like gentamicin . In particular, one derivative showed an IC50 value of 0.0478 μmol/mL against Leishmania tropica, outperforming traditional treatments .
Antioxidant Activity
The antioxidant potential of these compounds has been evaluated through free radical scavenging assays. Compounds derived from isoindole-1,3(2H)-dione exhibited significant free radical scavenging effects, with one compound demonstrating an IC50 value of 1.174 μmol/mL . This activity is crucial for mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
Isoindole derivatives have also been studied for their anti-inflammatory properties. They showed the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10 . This dual action suggests their potential in treating inflammatory conditions.
Enzyme Inhibition
Several studies have focused on the inhibitory effects of isoindole derivatives on key enzymes involved in various biological pathways:
- Cyclooxygenase (COX) Inhibition : Some derivatives displayed selective inhibition of COX enzymes (COX-1 and COX-2), which are targets for anti-inflammatory drugs. Notably, certain compounds exhibited a higher COX-2/COX-1 affinity ratio compared to meloxicam .
- Acetylcholinesterase (AChE) Inhibition : The compounds were also evaluated for their potential as AChE inhibitors, with IC50 values ranging from 0.9 to 19.5 µM. This suggests their applicability in neurodegenerative disorders like Alzheimer's disease .
Case Study 1: Antileishmanial Activity
In a comparative study on antileishmanial activity, a specific isoindole derivative was tested against Leishmania tropica. The results indicated that this compound was significantly more effective than the first-line treatment Glucantime, with an IC50 value of 0.0478 μmol/mL . This highlights the potential of isoindole derivatives in developing new antileishmanial agents.
Case Study 2: Neuroprotective Potential
Another study explored the neuroprotective effects of isoindole derivatives through their interaction with AChE and BuChE enzymes. The best-performing derivative showed an IC50 value of 1.12 μM against AChE, indicating strong potential for treating cognitive disorders . Molecular docking studies provided insights into the binding interactions at the active site of these enzymes.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
